2-(4-Cyanophenyl)-1-phenylethenyl benzoate
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Overview
Description
2-(4-Cyanophenyl)-1-phenylethenyl benzoate is an organic compound that belongs to the class of phenyl benzoate derivatives It is characterized by the presence of a cyanophenyl group and a phenylethenyl group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanophenyl)-1-phenylethenyl benzoate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyanophenyl)-1-phenylethenyl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoates.
Scientific Research Applications
2-(4-Cyanophenyl)-1-phenylethenyl benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of liquid crystalline materials, which are important in display technologies and other advanced materials
Mechanism of Action
The mechanism of action of 2-(4-Cyanophenyl)-1-phenylethenyl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Cyanophenyl-4’-n-octylbenzoate: Similar in structure but with an octyl group instead of a phenylethenyl group.
Phenyl benzoate derivatives: A broad class of compounds with varying substituents on the phenyl and benzoate rings
Uniqueness
2-(4-Cyanophenyl)-1-phenylethenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
90013-79-9 |
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Molecular Formula |
C22H15NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
[2-(4-cyanophenyl)-1-phenylethenyl] benzoate |
InChI |
InChI=1S/C22H15NO2/c23-16-18-13-11-17(12-14-18)15-21(19-7-3-1-4-8-19)25-22(24)20-9-5-2-6-10-20/h1-15H |
InChI Key |
YZBKYKWQADFIEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C#N)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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